molecular formula C72H131N7O9S3 B061807 2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid CAS No. 169202-06-6

2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid

Cat. No. B061807
M. Wt: 1335.1 g/mol
InChI Key: RSMZOWHDSMOOTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to dodecylbenzenesulfonic acid (DBSA) has been explored for its efficiency and eco-friendliness. For example, DBSA has been identified as an effective catalyst in the synthesis of 1,1-diacetates from aldehydes under solvent-free conditions, highlighting its role in facilitating green chemical processes (Esmaeilpour & Sardarian, 2013). This approach underscores the potential methodologies for synthesizing complex guanidine derivatives by incorporating DBSA for environmental sustainability.

Molecular Structure Analysis

The molecular structure of guanidine derivatives has been extensively studied to understand their potential as antitumor agents. For instance, novel guanidine derivatives have been synthesized and evaluated for antitumor activity, revealing insights into the structural requirements for biological activity (Brzozowski, Sa̧czewski, & Sławiński, 2007). These studies suggest that the specific configuration and substituents on the guanidine moiety significantly influence its chemical properties and potential applications.

Chemical Reactions and Properties

The chemical reactions involving DBSA demonstrate its versatility as a catalyst in organic synthesis. For example, DBSA catalyzes the synthesis of xanthene derivatives in aqueous media under ultrasound irradiation, showcasing its role in promoting environmentally friendly chemical transformations (Jin, Zhang, Wang, & Li, 2006). These reactions emphasize the chemical reactivity and properties of DBSA, potentially relevant to the synthesis of the targeted guanidine derivative.

Physical Properties Analysis

The physical properties of guanidine derivatives and DBSA-related compounds, such as solubility, melting point, and stability, are crucial for their practical applications. While specific data on the physical properties of "2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid" are not directly available, related research indicates that DBSA can significantly impact the solubility and stability of synthesized compounds, influencing their application potential (Sardarian & Inaloo, 2015).

Chemical Properties Analysis

The chemical properties of guanidine and DBSA derivatives, including reactivity, potential for catalysis, and interaction with various substrates, have been a subject of study to understand their broad application scope. For instance, the catalytic role of DBSA in synthesizing carbamates, thiocarbamates, and ureas under solvent-free conditions highlights its chemical versatility and potential for facilitating diverse chemical reactions (Sardarian & Inaloo, 2015).

Scientific Research Applications

Synthesis and Chemical Properties

This compound, through its components, has been explored in the synthesis of novel chemical entities with potential antitumor activities. For instance, novel guanidine derivatives have been synthesized for their antitumor properties, showing significant activity against various human tumor cell lines, indicating the relevance of these compounds in developing anticancer agents (Brzozowski, Sa̧czewski, & Sławiński, 2007).

Material Science Applications

In material science, dodecylbenzenesulfonic acid (DBSA) has been used as a dopant in the synthesis of polyaniline (PANI) colloids, resulting in stable, conductive materials with potential applications in electronics (Shreepathi & Holze, 2006). This highlights the role of such compounds in creating advanced materials with specific electrical properties.

Catalysis

The catalytic properties of DBSA have been explored for the synthesis of 1,1-diacetates under solvent-free conditions, showcasing the efficiency and environmental friendliness of using such compounds as catalysts in organic synthesis (Esmaeilpour & Sardarian, 2013). This underscores the compound's utility in green chemistry and sustainable processes.

Therapeutic Research

In the realm of medicinal chemistry, the guanidine component and its derivatives have been investigated for their antitumor activities, with several compounds showing promising results against cancer cell lines, indicating potential therapeutic applications (Pogorzelska et al., 2023). This research opens avenues for the development of new anticancer drugs.

properties

IUPAC Name

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N7.3C18H30O3S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;3*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);3*13-16H,2-12H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMZOWHDSMOOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H131N7O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1335.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid

CAS RN

169202-06-6
Record name Iminoctadine Albesilate
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